molecular formula C18H17ClN2O B11423345 2-[(4-chlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole

2-[(4-chlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole

Cat. No.: B11423345
M. Wt: 312.8 g/mol
InChI Key: NRIMTBCFFNQGCG-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole typically begins with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Chlorophenoxy Group Introduction: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting a chlorophenol with a suitable alkylating agent, such as chloromethyl ether, under basic conditions.

    Methylprop-2-en-1-yl Group Addition: The final step involves the addition of the methylprop-2-en-1-yl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the benzodiazole core is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylprop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol or other reduced forms.

    Substitution: The benzodiazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Phenol derivatives.

    Substitution: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The chlorophenoxy and methylprop-2-en-1-yl groups may enhance the compound’s binding affinity and specificity. Pathways involved in its action may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Bromophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole: Similar structure with a bromine atom instead of chlorine.

    2-[(4-Methoxyphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole: Contains a methoxy group instead of chlorine.

    2-[(4-Nitrophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole: Features a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenoxy group in 2-[(4-chlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole

InChI

InChI=1S/C18H17ClN2O/c1-13(2)11-21-17-6-4-3-5-16(17)20-18(21)12-22-15-9-7-14(19)8-10-15/h3-10H,1,11-12H2,2H3

InChI Key

NRIMTBCFFNQGCG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl

Origin of Product

United States

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